Lipophilicity (XLogP3) Differentiation: 864916-93-8 vs. 2-Chlorophenyl and p-Tolyl Analogs
The unsubstituted 3-phenyl group of 864916-93-8 confers a calculated XLogP3 of 5.3, which is predictably lower than the 2-chlorophenyl analog (CAS 864919-61-9) where the additional chlorine atom at the ortho position increases lipophilicity, and higher than the p-tolyl analog (CAS 864917-61-3) where the methyl group contributes less to logP than chlorine but introduces steric differences [1]. In the context of CNS drug-likeness and membrane permeation, this intermediate lipophilicity positions 864916-93-8 in a range that balances passive permeability against aqueous solubility, a trade-off that diverges from its ortho-chloro and para-methyl congeners [1].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.3 (PubChem computed, 2025 release) |
| Comparator Or Baseline | 2-Chlorophenyl analog (CAS 864919-61-9): XLogP3 predicted >5.3 (additional Cl increases logP by ~0.6-0.8 units). p-Tolyl analog (CAS 864917-61-3): XLogP3 predicted ~5.0-5.2 (CH3 contributes less than Cl). |
| Quantified Difference | Estimated difference: ~0.5-0.8 logP units lower than 2-Cl analog; ~0.1-0.3 units higher than p-tolyl analog. |
| Conditions | Computed by XLogP3 algorithm (PubChem). Not experimentally measured logP or logD. |
Why This Matters
Lipophilicity differences of 0.5 log units can significantly alter membrane permeability, solubility, and non-specific protein binding, making 864916-93-8 a distinct tool compound for SAR exploration where intermediate lipophilicity is desired.
- [1] PubChem Compound Summary for CID 7119315, XLogP3 = 5.3 (computed). National Center for Biotechnology Information, PubChem release 2025.09.15. View Source
